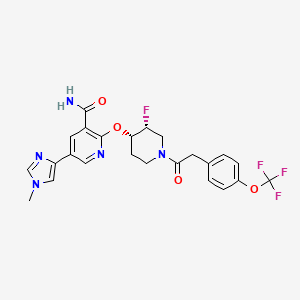
5-Amino-3-n-propyl-4-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-propyl-5-isoxazolamine, AldrichCPR, is a chemical compound with the empirical formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound belongs to the isoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propyl-5-isoxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-propyl-4-methyl-5-isoxazolecarboxylic acid with ammonia or an amine source to form the desired isoxazolamine . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Methyl-3-propyl-5-isoxazolamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反应分析
Types of Reactions
4-Methyl-3-propyl-5-isoxazolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isoxazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized isoxazolamines .
科学研究应用
4-Methyl-3-propyl-5-isoxazolamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-3-propyl-5-isoxazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Isopropyl-4-methyl-3-isoxazolamine: Similar structure with an isopropyl group instead of a propyl group.
4-Methyl-5-phenyl-3-isoxazolamine: Contains a phenyl group in place of the propyl group.
4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole: Features chloromethyl and dichlorophenyl groups.
Uniqueness
4-Methyl-3-propyl-5-isoxazolamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4-methyl-3-propyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(8)10-9-6/h3-4,8H2,1-2H3 |
InChI 键 |
OATYHCSCDXJNRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=C1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)

![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
